molecular formula C6H4BrClN2O2 B13869065 Methyl 5-bromo-3-chloropyrazine-2-carboxylate CAS No. 61655-82-1

Methyl 5-bromo-3-chloropyrazine-2-carboxylate

Cat. No.: B13869065
CAS No.: 61655-82-1
M. Wt: 251.46 g/mol
InChI Key: WAKKYDYEXHZKFX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-chloropyrazine-2-carboxylate is a heteroaromatic compound featuring a pyrazine ring substituted with bromine at position 5, chlorine at position 3, and a methyl ester group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive halogen atoms and ester functionality. Its molecular formula is C₆H₄BrClN₂O₂, with a molar mass of 266.47 g/mol. The bromine and chlorine substituents enhance its electrophilicity, making it amenable to cross-coupling reactions, while the ester group facilitates further derivatization via hydrolysis or nucleophilic substitution .

Properties

CAS No.

61655-82-1

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

methyl 5-bromo-3-chloropyrazine-2-carboxylate

InChI

InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3

InChI Key

WAKKYDYEXHZKFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of 5-bromo-3-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 5-bromo-3-chloropyrazine-2-carboxylate becomes evident when compared to analogous pyrazine derivatives. Below is a detailed analysis of key analogs, focusing on substituent patterns, reactivity, and applications.

Substituent Position and Halogen Variation

Compound Name CAS No. Substituents Molecular Formula Molar Mass (g/mol) Key Differences
Methyl 3-bromo-6-chloropyrazine-2-carboxylate 13457-28-8 Br (C3), Cl (C6) C₆H₄BrClN₂O₂ 266.47 Bromine and chlorine positions swapped; similar reactivity but distinct regioselectivity in reactions .
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 1211518-61-4 Br (C3), CH₃ (C6) C₇H₇BrN₂O₂ 247.05 Methyl group at C6 reduces electrophilicity compared to Cl; enhances lipophilicity for agrochemical applications .
5-Bromo-3-chloropyrazin-2-amine 850421-08-8 Br (C5), Cl (C3), NH₂ (C2) C₄H₃BrClN₄ 223.46 Amine group replaces ester; increased nucleophilicity but reduced stability under acidic conditions .

Key Insight : Halogen positioning (Br at C5 vs. C3) and functional groups (ester vs. amine) significantly alter reactivity. For example, the ester group in the target compound enables carboxylate formation, whereas the amine in 5-bromo-3-chloropyrazin-2-amine favors coupling reactions .

Functional Group Variation

Compound Name CAS No. Functional Groups Applications
3-Bromopyrazine-2-carboxylic acid 937669-80-2 COOH (C2), Br (C3) Intermediate for metal-catalyzed couplings; limited ester utility due to acidity .
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate 1503-04-4 NH₂ (C3), OH (C5), COOCH₃ (C2) Bioactive precursor; hydroxyl and amino groups enable hydrogen bonding in drug design .

Key Insight: Carboxylic acid derivatives (e.g., 3-Bromopyrazine-2-carboxylic acid) lack the ester’s versatility in neutral conditions, while hydroxyl and amino groups in analogs like 1503-04-4 introduce polarity, affecting solubility and pharmacokinetics .

Physicochemical Properties

  • Lipophilicity : Methyl 3-bromo-6-methylpyrazine-2-carboxylate (LogP ~2.1) is more lipophilic than the target compound (estimated LogP ~1.8) due to the methyl group .
  • Solubility : Esters generally exhibit lower aqueous solubility than carboxylic acids. For instance, 3-Bromopyrazine-2-carboxylic acid (CAS 937669-80-2) is water-soluble (>10 mg/mL), whereas the target compound likely requires organic solvents .

Biological Activity

Methyl 5-bromo-3-chloropyrazine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrClN2O2. It features a pyrazine ring with bromine and chlorine substituents, which significantly influence its biological properties. The compound is characterized by its ability to interact with various biological targets, altering their activity.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can lead to alterations in cellular pathways, influencing processes such as cell proliferation and apoptosis. Research has indicated that the compound may act as an inhibitor of certain kinases, which are crucial in cancer signaling pathways .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, in vitro assays revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it demonstrated cytotoxic effects in breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Study on Anticancer Activity :
    A study conducted by Kim et al. (2006) evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    Research published in Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity. It was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating its potential for treating infections caused by multidrug-resistant organisms.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
This compoundC7H5BrClN2O2Exhibits significant antimicrobial and anticancer activities
Methyl 6-bromo-5-chloropyrazine-2-carboxylateC7H5BrClN2O2Similar structure but different biological activity profile
Methyl 3-chloro-pyrazine-2-carboxylateC6H5ClN2O2Lacks bromine substitution; less potent biologically

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